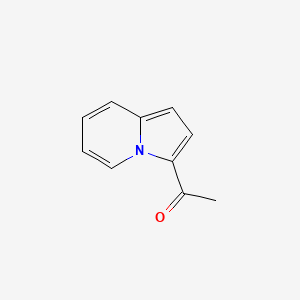![molecular formula C20H15ClNO2PS2 B13102129 (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide is a complex organic compound with a molecular formula of C20H15ClNO2PS2 and a molecular weight of 431.90 g/mol . This compound features a benzo[d]thiazole ring, a sulfinyl group, and a diphenylphosphine oxide moiety, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfinyl and diphenylphosphine oxide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation .
Análisis De Reacciones Químicas
Types of Reactions
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzo[d]thiazole derivative.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced benzo[d]thiazole compounds, and various substituted benzo[d]thiazole derivatives .
Aplicaciones Científicas De Investigación
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole derivatives: Compounds like 5-chloro-2-(substituted phenyl)benzo[d]thiazole, which share the benzo[d]thiazole core structure.
Sulfinyl compounds: Molecules containing the sulfinyl group, such as sulfoxides and sulfones.
Diphenylphosphine oxides: Compounds with the diphenylphosphine oxide moiety, used in various chemical reactions and applications.
Uniqueness
What sets (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide apart is its combination of the benzo[d]thiazole ring, sulfinyl group, and diphenylphosphine oxide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications .
Propiedades
Fórmula molecular |
C20H15ClNO2PS2 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
5-chloro-2-(diphenylphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C20H15ClNO2PS2/c21-15-11-12-19-18(13-15)22-20(26-19)27(24)14-25(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2 |
Clave InChI |
FBFZYVJMCOWQNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CS(=O)C2=NC3=C(S2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




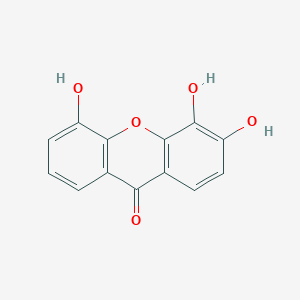
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
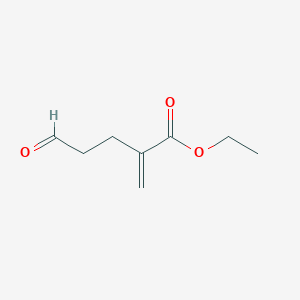
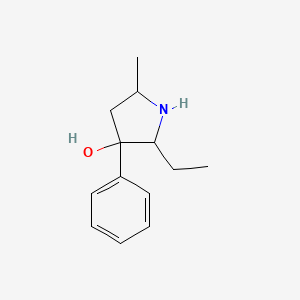
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
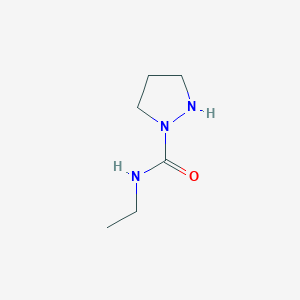
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
